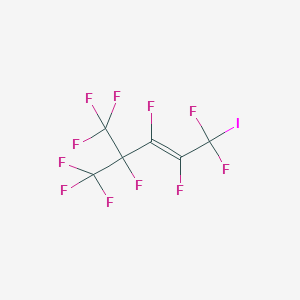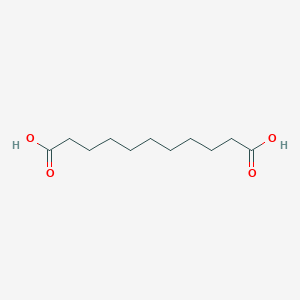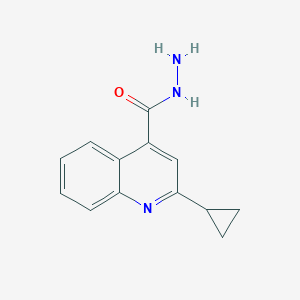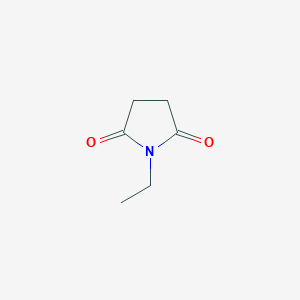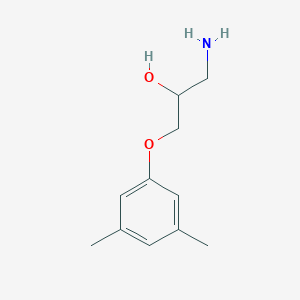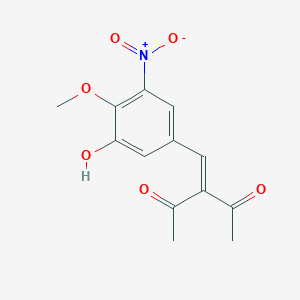
3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione, also known as HNM, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. HNM belongs to the family of chalcone derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione is not fully understood. However, it has been suggested that 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione exerts its biological activities by modulating various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
生化学的および生理学的効果
3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has been reported to exhibit antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has several advantages for lab experiments. It is a stable and easily synthesized compound with a high purity. 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione is also relatively inexpensive and can be used in a wide range of assays. However, 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous assays. In addition, 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has been reported to exhibit some cytotoxicity at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for research on 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione. One area of research is to elucidate the exact mechanism of action of 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione. Another area of research is to investigate the potential use of 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. In addition, 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione can be further modified to improve its solubility and reduce its cytotoxicity, which can expand its use in various assays. Finally, 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione can be used as a fluorescent probe for the detection of metal ions, and further research can be conducted to optimize its sensitivity and selectivity.
Conclusion:
In conclusion, 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione exhibits various biological activities such as anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione can be synthesized by the reaction of 3-hydroxy-4-methoxy-5-nitrobenzaldehyde with 2,4-pentanedione in the presence of a base. 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione, including elucidating its mechanism of action, investigating its therapeutic potential, and optimizing its fluorescent properties.
合成法
3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione can be synthesized by the reaction of 3-hydroxy-4-methoxy-5-nitrobenzaldehyde with 2,4-pentanedione in the presence of a base. The reaction yields 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione as a yellow crystalline solid with a melting point of 218-220°C. The purity of the synthesized 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
118724-88-2 |
|---|---|
製品名 |
3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione |
分子式 |
C13H13NO6 |
分子量 |
279.24 g/mol |
IUPAC名 |
3-[(3-hydroxy-4-methoxy-5-nitrophenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C13H13NO6/c1-7(15)10(8(2)16)4-9-5-11(14(18)19)13(20-3)12(17)6-9/h4-6,17H,1-3H3 |
InChIキー |
HIEZRGPTEOHFQX-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CC1=CC(=C(C(=C1)O)OC)[N+](=O)[O-])C(=O)C |
正規SMILES |
CC(=O)C(=CC1=CC(=C(C(=C1)O)OC)[N+](=O)[O-])C(=O)C |
その他のCAS番号 |
118724-88-2 |
同義語 |
3-(3-hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione 3-HMNBP QO IA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





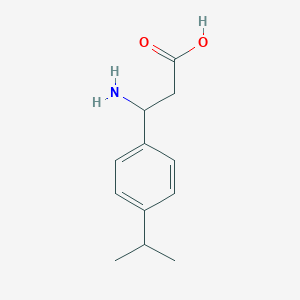
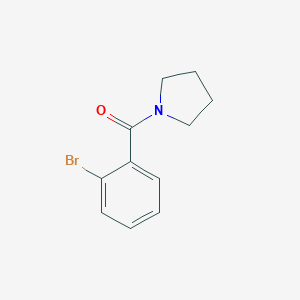
![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)
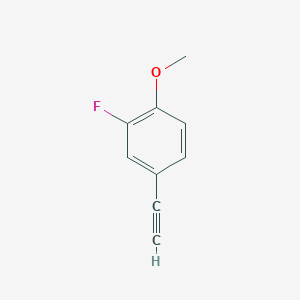
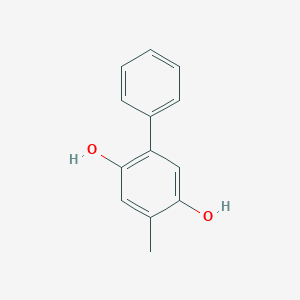
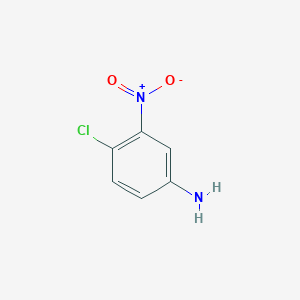
![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)
